S-(1,2-Dicarboxyethyl)glutathione

Descripción

Propiedades

IUPAC Name |

2-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanylbutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O10S/c15-6(13(24)25)1-2-9(18)17-7(12(23)16-4-11(21)22)5-28-8(14(26)27)3-10(19)20/h6-8H,1-5,15H2,(H,16,23)(H,17,18)(H,19,20)(H,21,22)(H,24,25)(H,26,27)/t6-,7-,8?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWCIUOASSAHGHI-WPZUCAASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)NC(CSC(CC(=O)O)C(=O)O)C(=O)NCC(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)N[C@@H](CSC(CC(=O)O)C(=O)O)C(=O)NCC(=O)O)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1115-52-2 | |

| Record name | S-(1,2-Dicarboxyethyl)glutathione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001115522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-(1,2-DICARBOXYETHYL)GLUTATHIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/348Q89NAQ9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Role of S-(1,2-Dicarboxyethyl)glutathione in Cellular Detoxification Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-(1,2-Dicarboxyethyl)glutathione (DCEG) is a naturally occurring tripeptide derivative of glutathione (GSH) found in various mammalian tissues, with notable concentrations in the liver, lens, and heart.[1][2] Its synthesis from L-malate and GSH suggests a potential role in cellular metabolism and detoxification.[1] This technical guide provides a comprehensive overview of the current understanding of DCEG's role in cellular detoxification pathways, its enzymatic synthesis, and its potential as a therapeutic agent. The guide includes a summary of quantitative data, detailed experimental methodologies, and visualizations of relevant pathways and workflows to support further research and drug development in this area.

Introduction to this compound

Glutathione and its conjugates are central to the cellular defense against xenobiotics and oxidative stress.[3][4] These molecules participate in Phase II detoxification reactions, rendering harmful compounds more water-soluble for excretion.[3][4] this compound is a unique glutathione conjugate formed enzymatically from L-malate and glutathione.[1] Its presence in metabolically active tissues suggests a specialized role beyond general detoxification.

Quantitative Data

Tissue Distribution of this compound in Rats

The concentration of DCEG varies significantly across different tissues, indicating tissue-specific functions or synthesis.

| Tissue | Concentration (nmol/g tissue) |

| Lens | 119[1][2] |

| Liver | 71.6[1][2] |

| Heart | 27.4[1][2] |

| Spleen | Not Detected[1][2] |

| Kidney | Not Detected[1][2] |

| Cerebrum | Not Detected[1][2] |

| Cerebellum | Not Detected[1][2] |

Kinetic Properties of this compound Synthesizing Enzyme

The enzyme responsible for DCEG synthesis has been partially purified and characterized from both rat liver and baker's yeast.

| Organism | Substrate | Km (mM) |

| Rat Liver | GSH | 2.3[1] |

| L-malate | 4.0[1] | |

| Saccharomyces cerevisiae | GSH | 1.4[5] |

| L-malate | 2.2[5] |

Cellular Detoxification Pathways

The primary role of glutathione in detoxification is to conjugate with electrophilic compounds, a reaction often catalyzed by Glutathione S-transferases (GSTs).[6][7] While the enzyme that synthesizes DCEG does not utilize typical GST substrates, DCEG itself appears to play a protective role in detoxification, particularly against drug-induced liver injury.[1]

A notable example is the protective effect of a triester derivative of DCEG against acetaminophen-induced hepatotoxicity.[8] This protection is mediated by an elevation of intracellular glutathione levels.[8] The more lipophilic triester of DCEG can effectively cross cell membranes, where it is hydrolyzed to DCEG. The resulting DCEG then increases the activity of γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in glutathione biosynthesis, leading to replenishment of the GSH pool.[8]

Proposed Mechanism of DCEG-Triester in Mitigating Acetaminophen Toxicity

Experimental Protocols

Quantification of this compound by HPLC

This protocol outlines a general method for the determination of DCEG in tissue samples, based on methodologies described in the literature.[1]

1. Sample Preparation:

- Homogenize fresh tissue samples in a suitable buffer (e.g., phosphate buffer).

- Deproteinate the homogenate using an acid such as perchloric acid or metaphosphoric acid.

- Centrifuge the sample to pellet the precipitated proteins.

- Neutralize the supernatant containing the low-molecular-weight thiols.

2. HPLC Analysis:

- Column: A reversed-phase C18 column is typically used.

- Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).

- Detection: UV detection at a wavelength suitable for glutathione and its derivatives (e.g., 210-220 nm). Derivatization with a chromophore like Ellman's reagent can enhance sensitivity.

- Quantification: Compare the peak area of the sample with that of a standard curve generated from known concentrations of purified DCEG.

Assay for this compound Synthetase Activity

This protocol describes a method to measure the enzymatic activity of the DCEG-synthesizing enzyme.[1][5]

1. Enzyme Preparation:

- Prepare a cytosolic fraction from tissue homogenates by differential centrifugation.

- The enzyme can be further purified using techniques such as ammonium sulfate fractionation and column chromatography (e.g., Phenyl Superose, hydroxyapatite, gel filtration).[1]

2. Reaction Mixture:

- Prepare a reaction mixture containing:

- Buffer (e.g., Tris-HCl, pH 7.5)

- L-malate

- Glutathione (GSH)

- Enzyme preparation

3. Incubation and Termination:

- Incubate the reaction mixture at 37°C for a defined period.

- Terminate the reaction by adding an acid (e.g., perchloric acid).

4. Quantification of DCEG:

- Analyze the amount of DCEG formed using the HPLC method described above.

- Enzyme activity is calculated based on the amount of product formed per unit time per amount of protein.

Experimental Workflow for Enzyme Purification

Role in Cellular Signaling

While direct evidence for DCEG's role in specific signaling pathways is still emerging, its influence on superoxide generation and protein phosphorylation in neutrophils suggests a modulatory function in cellular signaling.[9] DCEG has been shown to enhance fMLP-induced superoxide generation, an effect that is paralleled by an increase in the tyrosyl phosphorylation of several proteins.[9] This suggests a potential interaction with kinase signaling cascades.

Given the close relationship between glutathione and the Keap1-Nrf2-ARE pathway, a major regulator of the antioxidant response, it is plausible that DCEG or its metabolism could influence this pathway. The Nrf2 pathway is activated under conditions of oxidative stress, leading to the transcription of a battery of cytoprotective genes, including those involved in glutathione synthesis.

Hypothetical Involvement of DCEG in Redox-Sensitive Signaling

Implications for Drug Development

The protective effects of DCEG derivatives against drug-induced toxicity highlight their potential as therapeutic agents. The development of more stable and cell-permeable esters of DCEG could provide a novel strategy for protecting tissues from damage caused by xenobiotics and oxidative stress. Further research is warranted to explore the full therapeutic potential of DCEG and its analogues in various disease models.

Conclusion

This compound is an intriguing endogenous molecule with a clear role in cellular protection. Its unique synthesis and tissue distribution, coupled with its ability to bolster the glutathione-mediated detoxification system, position it as a significant player in cellular defense mechanisms. The elucidation of its precise interactions with signaling pathways and its potential for therapeutic application are promising avenues for future research. This guide provides a foundational understanding for scientists and researchers to further explore the multifaceted role of DCEG in cellular detoxification and beyond.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. Metabolism of Glutathione S-Conjugates: Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development and validation of a novel RP-HPLC method for the analysis of reduced glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nwlifescience.com [nwlifescience.com]

- 7. researchgate.net [researchgate.net]

- 8. Validation of an HPLC-UV method for the analysis of glutathione and its impurities | FDA [fda.gov]

- 9. Glutathione-dependent bioactivation of xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

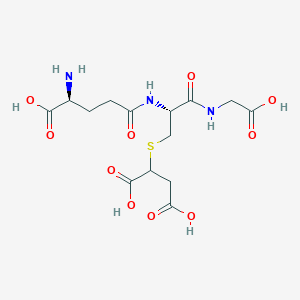

Chemical structure and properties of S-(1,2-Dicarboxyethyl)glutathione.

An In-depth Technical Guide to S-(1,2-Dicarboxyethyl)glutathione

This guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activities, and relevant experimental methodologies for this compound (DCE-GS). The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

This compound is a tripeptide derivative of glutathione (GSH), formed by the addition of a dicarboxyethyl group to the sulfur atom of the cysteine residue.

Chemical Structure:

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | 2-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanylbutanedioic acid | [1] |

| Molecular Formula | C₁₄H₂₁N₃O₁₀S | [1] |

| Molecular Weight | 423.40 g/mol | [1] |

| CAS Number | 1115-52-2 | [1] |

| Exact Mass | 423.09476505 Da | [1] |

| m/z | 422.0874 | [2] |

Biological Properties and Activities

This compound is a naturally occurring tripeptide found in various tissues, including the liver, heart, and lens of rats, as well as in yeast.[3][4][5] It exhibits a range of biological activities, making it a molecule of interest for further research.

Anti-inflammatory and Anti-anaphylactic Effects:

DCE-GS has demonstrated anti-inflammatory and anti-anaphylactic properties in in vivo studies.[5]

-

Anti-inflammatory Activity: Intravenous injection of DCE-GS (3 mg/kg) in rats prior to carrageenan administration resulted in a 30% prevention of conjunctival edema formation.[5]

-

Anti-anaphylactic Activity: In a rat model of passive cutaneous anaphylaxis using an antibody against chicken egg albumin, injection of DCE-GS (30 mg/kg) prior to antigen administration inhibited color deposition by up to 43%.[5]

Inhibition of Histamine Release:

In vitro studies have shown that DCE-GS can inhibit the release of histamine from rat mast cells induced by compound 48/80.[5] A concentration of 1 mmol/L of DCE-GS resulted in up to 96% inhibition of histamine release when added to mast cells before the inducing agent.[5]

Effects on Neutrophil Function:

DCE-GS has been shown to modulate superoxide generation in human neutrophils.[6]

-

It enhances N-formyl-methionyl-leucyl-phenylalanine (fMLP)-induced superoxide generation in a concentration-dependent manner.[6]

-

Conversely, it markedly suppresses arachidonic acid-induced superoxide generation.[6]

-

DCE-GS also enhances the tyrosyl phosphorylation of 80.0 kDa, 60.0 kDa, and 45.0 kDa proteins in human neutrophils, an effect that is suppressed by the tyrosine kinase inhibitor genistein.[6]

Inhibition of Platelet Aggregation:

Some evidence suggests that this compound can inhibit blood coagulation and platelet aggregation.

Tissue Distribution:

The concentration of DCE-GS varies across different tissues in rats, as determined by HPLC.[7][8]

| Tissue | Concentration (nmol/g tissue) |

| Lens | 119 |

| Liver | 71.6 |

| Heart | 27.4 |

| Spleen | Not Detected |

| Kidney | Not Detected |

| Cerebrum | Not Detected |

| Cerebellum | Not Detected |

In rabbit lens and liver, the concentrations were found to be 219.9 ± 29.1 nmol/g and 44.0 ± 13.5 nmol/g, respectively.[9]

Enzymatic Synthesis

This compound is synthesized enzymatically from L-malate and glutathione (GSH).[7][8] The enzyme responsible for this condensation has been partially purified and characterized from both rat liver and baker's yeast.[7][8][10]

Enzyme Properties:

| Property | Rat Liver Enzyme | Baker's Yeast Enzyme |

| Molecular Mass | 53 kDa (monomeric) | 49 kDa (monomeric) |

| Substrates | GSH and L-malate | GSH and L-malate |

| Km for GSH | 2.3 mM (at 37°C) | 1.4 mM |

| Km for L-malate | 4.0 mM (at 37°C) | 2.2 mM |

| Optimal pH | Not specified | 7.5 |

The enzyme from rat liver does not utilize substrates characteristic of previously identified glutathione S-transferases, and it shows no fumarase activity.[7][8]

Experimental Protocols

The following are representative protocols for key experiments related to this compound, based on methodologies described in the cited literature.

4.1. Determination of this compound by HPLC

This protocol is a representative method for the quantification of DCE-GS in biological tissues based on the information that HPLC was used for its determination.[7][8]

-

Sample Preparation:

-

Homogenize a known weight of tissue in 3 volumes of ice-cold 1 M perchloric acid.

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

-

Neutralize the supernatant with 3 M K₂CO₃.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to remove the precipitate.

-

Filter the supernatant through a 0.22 µm filter before injection.

-

-

HPLC Conditions:

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution system can be employed. For example, Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water; Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: Start with 100% A, ramp to 20% B over 15 minutes, followed by a wash with 95% B and re-equilibration with 100% A.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 210 nm.

-

Quantification: Use a standard curve prepared with purified this compound.

-

4.2. Partial Purification of this compound Synthetase from Rat Liver

This protocol is a representative method based on the described purification steps for the enzyme from rat liver.[7][8]

-

Preparation of Cytosolic Fraction:

-

Homogenize fresh rat liver in 4 volumes of 20 mM Tris-HCl buffer (pH 7.8) containing 0.25 M sucrose and 1 mM EDTA.

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.

-

Centrifuge the resulting supernatant at 105,000 x g for 60 minutes at 4°C. The final supernatant is the cytosolic fraction.

-

-

Ammonium Sulfate Fractionation:

-

Slowly add solid ammonium sulfate to the cytosolic fraction to achieve 40% saturation while stirring at 4°C.

-

After 30 minutes, centrifuge at 15,000 x g for 20 minutes.

-

Increase the ammonium sulfate concentration of the supernatant to 70% saturation.

-

After 30 minutes, centrifuge at 15,000 x g for 20 minutes.

-

Dissolve the pellet in a minimal volume of 20 mM Tris-HCl buffer (pH 7.8) and dialyze against the same buffer.

-

-

Chromatography:

-

Phenyl Superose Chromatography: Apply the dialyzed sample to a Phenyl Superose column equilibrated with the dialysis buffer containing 1 M ammonium sulfate. Elute with a decreasing linear gradient of ammonium sulfate.

-

Hydroxyapatite Chromatography: Pool the active fractions and apply to a hydroxyapatite column. Elute with a linear gradient of potassium phosphate buffer.

-

Gel Filtration: Further purify the active fractions by gel filtration on a column (e.g., Sephacryl S-200) equilibrated with 20 mM Tris-HCl buffer (pH 7.8) containing 0.1 M NaCl.

-

-

Enzyme Activity Assay:

-

The reaction mixture (1 ml) should contain 100 mM Tris-HCl (pH 8.0), 10 mM L-malate, 5 mM GSH, and the enzyme fraction.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding 0.2 ml of 20% trichloroacetic acid.

-

Analyze the formation of DCE-GS by HPLC as described above.

-

4.3. Mast Cell Histamine Release Assay

This is a representative protocol to assess the inhibitory effect of DCE-GS on histamine release, based on general methods.[3][11]

-

Mast Cell Isolation:

-

Isolate peritoneal mast cells from rats by peritoneal lavage with a suitable buffer (e.g., Tyrode's buffer).

-

Purify the mast cells by density gradient centrifugation (e.g., using Percoll).

-

-

Histamine Release Experiment:

-

Wash the purified mast cells and resuspend them in buffer.

-

Pre-incubate the cells with varying concentrations of this compound for 15 minutes at 37°C.

-

Induce histamine release by adding a secretagogue (e.g., compound 48/80).

-

Incubate for 30 minutes at 37°C.

-

Stop the reaction by placing the tubes on ice and centrifuging at 400 x g for 10 minutes at 4°C.

-

-

Histamine Quantification:

-

Collect the supernatant for the determination of released histamine.

-

Lyse the cell pellet (e.g., with Triton X-100) to determine the residual histamine.

-

Quantify histamine using a fluorometric assay with o-phthalaldehyde (OPT) or a commercial ELISA kit.

-

Calculate the percentage of histamine release as: (Histamine in supernatant / (Histamine in supernatant + Histamine in pellet)) x 100.

-

Visualizations

Enzymatic Synthesis of this compound

Caption: Enzymatic condensation of Glutathione and L-Malate.

Proposed Cellular Effects of this compound in Neutrophils

Caption: Modulation of neutrophil responses by DCE-GS.

References

- 1. This compound | C14H21N3O10S | CID 9802383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Spatial distributions of glutathione and its endogenous conjugates in normal bovine lens and a model of lens aging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Measuring Histamine and Cytokine Release from Basophils and Mast Cells | Springer Nature Experiments [experiments.springernature.com]

- 5. Physiological activities of this compound as an intrinsic tripeptide present in liver, heart and lens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of S-(1,2-dicarboxyethyl) glutathione and S-(1,2-dicarboxyethyl) cysteine on the stimulus-induced superoxide generation and tyrosyl phosphorylation of proteins in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. This compound and activity for its synthesis in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound and glutathione in lens and liver of naphthalene-treated rabbits [hero.epa.gov]

- 10. This compound in yeast: partial purification of its synthesizing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Histamine release and surface CD200R1 staining as sensitive methods for assessing murine mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]

The Crossroads of Glutathione Metabolism: A Technical Guide to the Biosynthesis of S-(1,2-Dicarboxyethyl)glutathione in Mammalian Cells

For the attention of: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth exploration of the biosynthesis of S-(1,2-dicarboxyethyl)glutathione (DCEG), a significant but often overlooked derivative of glutathione (GSH). Found in notable concentrations in mammalian tissues such as the liver, lens, and heart, DCEG is implicated in various physiological processes, including anti-inflammatory responses and cellular protection. This guide details the known enzymatic and non-enzymatic pathways of its formation, presents collated quantitative data, and provides detailed experimental protocols for its study.

Core Biosynthesis Pathways

The formation of this compound in mammalian cells is understood to occur via two distinct routes: a specific enzymatic condensation and a non-enzymatic reaction driven by substrate availability.

Enzymatic Synthesis from L-Malate and Glutathione

The primary and regulated pathway for DCEG biosynthesis is the enzymatic conjugation of L-malate and reduced glutathione (GSH). This reaction is catalyzed by a specific enzyme, provisionally named This compound synthetase .

Initial characterization studies in rat liver have identified this enzyme as a cytosolic, monomeric protein with a molecular mass of approximately 53 kDa[1][2]. Crucially, this enzyme exhibits substrate specificity that distinguishes it from the broad family of glutathione S-transferases (GSTs); it does not utilize typical GST substrates like 1-chloro-2,4-dinitrobenzene[1][2]. The enzyme demonstrates no fumarase activity, confirming that DCEG formation is not a secondary, non-enzymatic reaction following the conversion of L-malate to fumarate[1][2].

dot

Caption: Enzymatic synthesis of DCEG from GSH and L-Malate.

Non-Enzymatic Synthesis from Fumarate and Glutathione

A secondary, non-enzymatic pathway for DCEG formation involves the direct reaction of fumarate with the thiol group of GSH[3][4]. This is a Michael addition reaction, where the electrophilic double bond of fumarate is attacked by the nucleophilic thiolate anion of glutathione.

This pathway becomes particularly significant in pathophysiological states characterized by the accumulation of fumarate, such as in hereditary leiomyomatosis and renal cell cancer (HLRCC), which is caused by a deficiency in the enzyme fumarate hydratase (FH)[3][4]. The accumulation of fumarate drives the non-enzymatic formation of DCEG (also referred to as succinated glutathione or GSF in this context), leading to a depletion of the cellular GSH pool and subsequent oxidative stress[3][4].

dot

Caption: Non-enzymatic synthesis of DCEG from GSH and Fumarate.

Quantitative Data Summary

The following tables summarize the key quantitative data available for DCEG and its synthesizing enzyme in mammalian systems.

Table 1: Tissue Distribution of this compound in Rats

| Tissue | Concentration (nmol/g tissue) | Reference |

| Lens | 119 | [1][2] |

| Liver | 71.6 | [1][2] |

| Heart | 27.4 | [1][2] |

| Spleen | Not Detected | [1][2] |

| Kidney | Not Detected | [1][2] |

| Cerebrum | Not Detected | [1][2] |

| Cerebellum | Not Detected | [1][2] |

Table 2: Properties of this compound Synthetase from Rat Liver

| Parameter | Value | Reference |

| Subcellular Location | Cytosolic | [1][2] |

| Molecular Mass (Gel Filtration & SDS-PAGE) | ~53 kDa | [1][2] |

| Structure | Monomer | [1][2] |

| Km for GSH | 2.3 mM | [1][2] |

| Km for L-malate | 4.0 mM | [1][2] |

Experimental Protocols

This section provides detailed methodologies for the purification of the DCEG-synthesizing enzyme and the quantification of DCEG, based on published literature.

Partial Purification of this compound Synthetase from Rat Liver

This protocol is adapted from the method described by Tsuboi et al. (1990)[1][2].

Workflow Diagram:

dot

Caption: Workflow for the partial purification of DCEG Synthetase.

Methodology:

-

Preparation of Cytosolic Fraction:

-

Homogenize fresh rat livers in 3 volumes of 10 mM Tris-HCl buffer (pH 7.4) containing 0.25 M sucrose and 1 mM EDTA.

-

Centrifuge the homogenate at 10,000 x g for 20 minutes to remove nuclei and mitochondria.

-

Centrifuge the resulting supernatant at 105,000 x g for 60 minutes. The final supernatant is the cytosolic fraction. All steps should be performed at 4°C.

-

-

Ammonium Sulfate Fractionation:

-

Slowly add solid ammonium sulfate to the cytosolic fraction to achieve 40% saturation, while stirring at 4°C.

-

After stirring for 30 minutes, centrifuge at 15,000 x g for 20 minutes and discard the pellet.

-

Add more ammonium sulfate to the supernatant to bring the saturation to 70%.

-

Stir for 30 minutes and centrifuge as before. Collect the pellet.

-

Dissolve the pellet in a minimal volume of 10 mM potassium phosphate buffer (pH 7.0) containing 1 mM EDTA and dialyze overnight against the same buffer.

-

-

Phenyl Superose Chromatography:

-

Apply the dialyzed sample to a Phenyl Superose column equilibrated with the dialysis buffer containing 1 M ammonium sulfate.

-

Elute the protein with a linear gradient of decreasing ammonium sulfate (1 M to 0 M) in the same buffer.

-

Collect fractions and assay for DCEG-synthesizing activity. Pool the active fractions.

-

-

Hydroxyapatite Chromatography:

-

Apply the pooled active fractions from the Phenyl Superose column to a hydroxyapatite column equilibrated with 10 mM potassium phosphate buffer (pH 7.0).

-

Elute with a linear gradient of increasing potassium phosphate concentration (10 mM to 200 mM).

-

Assay fractions for activity and pool the active fractions.

-

-

Gel Filtration Chromatography:

-

Concentrate the pooled active fractions and apply to a gel filtration column (e.g., Sephacryl S-200) equilibrated with 10 mM potassium phosphate buffer (pH 7.0) containing 0.1 M KCl.

-

Elute with the same buffer and collect fractions. The fractions containing the peak of DCEG-synthesizing activity represent the partially purified enzyme.

-

Quantification of this compound by HPLC

This protocol is based on the methods used for the detection of DCEG in rat tissues[1][2].

Methodology:

-

Sample Preparation:

-

Homogenize tissue samples in 5 volumes of 1 M perchloric acid.

-

Centrifuge at 15,000 x g for 15 minutes at 4°C.

-

Neutralize the supernatant with 2 M potassium carbonate.

-

Centrifuge to remove the potassium perchlorate precipitate. The supernatant is used for HPLC analysis.

-

-

Derivatization (Pre-column):

-

To an aliquot of the supernatant, add an equal volume of a solution containing o-phthalaldehyde (OPA) and 2-mercaptoethanol in a borate buffer (pH 9.5).

-

Allow the reaction to proceed for 1-2 minutes at room temperature to form a fluorescent derivative.

-

-

HPLC Analysis:

-

Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution system is typically used. For example:

-

Solvent A: 0.1 M sodium acetate buffer (pH 6.5).

-

Solvent B: Methanol.

-

Gradient: Start with a low percentage of Solvent B, and linearly increase to elute the compounds.

-

-

Flow Rate: Approximately 1.0 mL/min.

-

Detection: Fluorescence detector with excitation at 340 nm and emission at 450 nm.

-

Quantification: Compare the peak area of the sample with that of a standard curve generated using authentic this compound.

-

Physiological Significance and Future Directions

The presence of a specific enzymatic pathway for DCEG synthesis suggests a defined physiological role beyond simple detoxification. Studies have indicated that DCEG possesses anti-inflammatory properties and may play a role in modulating cellular redox signaling, for instance by affecting superoxide generation in neutrophils[5][6]. Furthermore, esters of DCEG have been shown to protect against acetaminophen-induced hepatotoxicity, suggesting a potential therapeutic application[7][8].

The dual-pathway formation of DCEG highlights its importance in both normal physiology and in disease states. The enzymatic pathway likely maintains homeostatic levels of DCEG for its signaling or protective functions. In contrast, the non-enzymatic pathway becomes prominent under conditions of metabolic stress, acting as a sink for pathologically elevated fumarate, but at the cost of depleting the crucial antioxidant, GSH.

Future research should focus on the definitive identification and genetic characterization of the this compound synthetase. Elucidating the downstream metabolic fate of DCEG and its specific molecular targets will be crucial in fully understanding its role in mammalian cells and its potential as a biomarker or therapeutic target in diseases linked to metabolic dysregulation and oxidative stress.

References

- 1. academic.oup.com [academic.oup.com]

- 2. This compound and activity for its synthesis in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fumarate induces redox-dependent senescence by modifying glutathione metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Physiological activities of this compound as an intrinsic tripeptide present in liver, heart and lens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of S-(1,2-dicarboxyethyl) glutathione and S-(1,2-dicarboxyethyl) cysteine on the stimulus-induced superoxide generation and tyrosyl phosphorylation of proteins in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protective effect of this compound, an intrinsic tripeptide in liver, heart and lens, and its esters on acetaminophen-induced hepatotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of protection by this compound triester against acetaminophen-induced hepatotoxicity in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to S-(1,2-Dicarboxyethyl)glutathione: Discovery and Initial Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-(1,2-Dicarboxyethyl)glutathione (DCE-GSH) is an endogenous tripeptide analog of glutathione (GSH) discovered in mammalian tissues. This document provides a comprehensive overview of its discovery, initial characterization, and physiological activities. It details the distribution of DCE-GSH in various rat tissues, the enzymatic pathway of its synthesis, and its purification. Furthermore, this guide summarizes its known biological effects, including anti-inflammatory, anti-anaphylactic, and anti-platelet aggregation properties. The potential mechanism of action, particularly its influence on the arachidonic acid pathway and superoxide generation, is also explored. This technical guide consolidates key quantitative data into structured tables, provides detailed experimental protocols for its synthesis and characterization, and presents signaling pathway diagrams to facilitate a deeper understanding of this intriguing molecule for researchers in drug discovery and development.

Discovery and Tissue Distribution

This compound was first identified as a naturally occurring tripeptide in several rat tissues. Initial studies focused on its isolation and quantification, revealing a specific distribution pattern.

Quantitative Tissue Distribution of DCE-GSH in Rats

High-performance liquid chromatography (HPLC) has been utilized to determine the concentrations of DCE-GSH in various rat tissues. The peptide is most abundant in the lens, liver, and heart, suggesting specific physiological roles in these organs.

| Tissue | Concentration (nmol/g tissue)[1] |

| Lens | 119 |

| Liver | 71.6 |

| Heart | 27.4 |

| Spleen | Not Detected |

| Kidney | Not Detected |

| Cerebrum | Not Detected |

| Cerebellum | Not Detected |

Biosynthesis and Enzymatic Characterization

DCE-GSH is synthesized enzymatically from L-malate and reduced glutathione (GSH). The enzyme responsible for this condensation reaction has been partially purified and characterized from rat liver cytosol.

Enzymatic Synthesis of DCE-GSH

The synthesis of DCE-GSH is catalyzed by a specific enzyme that facilitates the addition of GSH to the double bond of fumarate, which is in equilibrium with L-malate.

Kinetic Properties of DCE-GSH Synthesizing Enzyme

The enzyme responsible for DCE-GSH synthesis has been characterized, and its kinetic parameters provide insight into its function.

| Parameter | Value[1] |

| Km for GSH | 2.3 mM |

| Km for L-malate | 4.0 mM |

| Molecular Mass | 53 kDa |

| Subcellular Location | Cytosol |

Physiological Activities and Initial Characterization

Initial studies have revealed that DCE-GSH possesses several interesting biological activities, suggesting its potential as a therapeutic agent.

Anti-inflammatory and Anti-anaphylactic Effects

DCE-GSH has demonstrated both anti-inflammatory and anti-anaphylactic properties in preclinical models.

| Activity | Model | Treatment | Result |

| Anti-inflammatory | Carrageenan-induced conjunctival edema in rats | 3 mg/kg intravenous injection | Up to 30% prevention of edema formation[2] |

| Inhibition of Histamine Release | Compound 48/80-induced release from rat mast cells | 1 mmol/l concentration | Up to 96% inhibition of histamine release[2] |

| Anti-anaphylactic | Passive cutaneous anaphylaxis in rats | 30 mg/kg injection prior to antigen | Up to 43% inhibition of color deposition[2] |

Inhibition of Platelet Aggregation

Modulation of Superoxide Generation

DCE-GSH has been shown to modulate superoxide generation in human neutrophils, suggesting a role in regulating oxidative stress. It markedly suppresses superoxide generation induced by arachidonic acid in a concentration-dependent manner[3].

Potential Signaling Pathways

The mechanism of action of DCE-GSH is not fully elucidated, but its effect on arachidonic acid-induced superoxide generation provides clues to a potential signaling pathway.

References

- 1. Prostaglandin H synthase-2-catalyzed oxygenation of 2-arachidonoylglycerol is more sensitive to peroxide tone than oxygenation of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of superoxide dismutase/H(2)O(2)-mediated nitric oxide release from S-nitrosoglutathione--role of glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of S-(1,2-dicarboxyethyl) glutathione and S-(1,2-dicarboxyethyl) cysteine on the stimulus-induced superoxide generation and tyrosyl phosphorylation of proteins in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

Natural occurrence of S-(1,2-Dicarboxyethyl)glutathione in tissues.

An In-depth Technical Guide on the Natural Occurrence of S-(1,2-Dicarboxyethyl)glutathione in Tissues

Introduction

This compound (DCEG) is an endogenous tripeptide, an analogue of glutathione (GSH), that has been identified in significant quantities in various mammalian tissues.[1] Unlike many glutathione conjugates that are formed to detoxify xenobiotics, DCEG is a naturally occurring molecule synthesized enzymatically from L-malate and GSH.[2][3] Its presence in tissues such as the liver, heart, and lens suggests important, intrinsic physiological functions ranging from anti-inflammatory action to cellular signaling.[1][2]

This technical guide provides a comprehensive overview of the natural occurrence of DCEG, its biosynthesis, and its established physiological roles. It is intended for researchers, scientists, and professionals in drug development, offering detailed quantitative data, experimental methodologies, and pathway visualizations to facilitate a deeper understanding of this unique glutathione conjugate.

Natural Occurrence and Quantitative Distribution

DCEG has been quantified in several tissues of different species, with notable concentrations found in the lens, liver, and heart. The distribution appears to be tissue-specific. In rats, DCEG was not detected in the spleen, kidney, cerebrum, or cerebellum, indicating a specialized role in the tissues where it is present.[2] The primary subcellular location for DCEG in rat liver is the cytosolic fraction.[2] In addition to mammalian tissues, DCEG has also been identified in the yeast Saccharomyces cerevisiae.[3]

Table 1: Concentration of this compound in Various Tissues

| Species | Tissue | Concentration (nmol/g tissue) | Reference |

| Rat | Lens | 119 | [2] |

| Rat | Liver | 71.6 | [2] |

| Rat | Heart | 27.4 | [2] |

| Rabbit | Lens | 219.9 ± 29.1 | [4] |

| Rabbit | Liver | 44.0 ± 13.5 | [4] |

Biosynthesis and Metabolism

The formation of DCEG is an enzymatic process catalyzed by a specific synthetase that condenses L-malate and reduced glutathione (GSH).[2][3] This is distinct from the more common glutathione S-transferases (GSTs) that conjugate GSH with electrophilic xenobiotics.[2]

Enzymology of DCEG Synthesis

An enzyme responsible for DCEG synthesis has been partially purified from both rat liver and baker's yeast.[2][3]

-

Rat Liver Enzyme : The enzyme isolated from the cytosolic fraction of rat liver is a monomeric protein with an estimated molecular mass of 53 kDa.[2] It exhibits Michaelis-Menten kinetics with Km values of 2.3 mM for GSH and 4.0 mM for L-malate.[2] Importantly, this enzyme shows no activity with common GST substrates, confirming it is not a typical glutathione S-transferase.[2] It also lacks fumarase activity, ruling out the possibility that DCEG is formed non-enzymatically from fumarate generated by the enzyme preparation.[2]

-

Yeast Enzyme : The enzyme from Saccharomyces cerevisiae is also a monomeric protein with a molecular mass of approximately 49 kDa.[3] Its Km values are 1.4 mM for GSH and 2.2 mM for L-malate, and it has an optimal pH of 7.5.[3]

Relationship to Tyrosine Catabolism

While not directly involved in the synthesis of DCEG from L-malate, the tyrosine degradation pathway involves a crucial glutathione-dependent isomerization step. The enzyme maleylacetoacetate isomerase (MAAI), also known as Glutathione S-transferase Zeta 1 (GSTZ1), catalyzes the conversion of maleylacetoacetate to fumarylacetoacetate.[5][6] This reaction requires glutathione as a cofactor, which attacks the substrate to allow for cis-trans isomerization.[6] This highlights a distinct but important role of glutathione in intermediary metabolism, separate from its role as a substrate for DCEG synthesis.[5] A deficiency in this enzyme leads to the accumulation of tyrosine metabolites.[7][8]

Physiological Activities and Potential Roles

DCEG exhibits a range of biological activities, suggesting it functions as a signaling molecule and cytoprotective agent.

-

Anti-inflammatory and Antianaphylactic Effects : DCEG has demonstrated anti-inflammatory properties, as shown by its ability to prevent experimental conjunctival edema in rats.[1] It also displays antianaphylactic effects and can inhibit histamine release from mast cells by up to 96% at a 1 mmol/L concentration.[1]

-

Modulation of Neutrophil Activity : In human neutrophils, DCEG's effect depends on the stimulus. It enhances superoxide generation induced by N-formyl-methionyl-leucyl-phenylalanine (fMLP) but markedly suppresses superoxide generation induced by arachidonic acid.[9] This enhancement of fMLP-induced activity is correlated with an increase in the tyrosyl phosphorylation of several proteins.[9]

-

Hepatoprotection : While DCEG itself has a protective effect, its ester derivatives, particularly S-(1,2-diethoxycarbonyl)glutathione isopropyl ester (DCE-Et-GS iPr), show potent hepatoprotective activity against acetaminophen-induced toxicity.[10] This protection is attributed to the esters' ability to be transported into hepatocytes, hydrolyzed to DCEG, and subsequently increase intracellular GSH levels by activating γ-glutamylcysteine synthetase (GCS), the rate-limiting enzyme in GSH biosynthesis.[10][11]

-

Interaction with Aldose Reductase : X-ray crystallography has shown that DCEG can bind to the active site of human aldose reductase.[12] This enzyme is a key regulator of cell signaling and is implicated in diabetic complications. The interaction of DCEG with aldose reductase suggests a potential role in modulating its activity, particularly in the context of reducing glutathione conjugates of aldehydes.[12]

Experimental Protocols

Quantification of DCEG in Tissues

This protocol is based on the methodology used for determining DCEG concentrations in rat tissues.[2]

References

- 1. Physiological activities of this compound as an intrinsic tripeptide present in liver, heart and lens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound and activity for its synthesis in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound in yeast: partial purification of its synthesizing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound and glutathione in lens and liver of naphthalene-treated rabbits [hero.epa.gov]

- 5. GSTZ1 - Wikipedia [en.wikipedia.org]

- 6. Maleylacetoacetate isomerase - Wikipedia [en.wikipedia.org]

- 7. Human Polymorphisms in the Glutathione Transferase Zeta 1/Maleylacetoacetate Isomerase Gene Influence the Toxicokinetics of Dichloroacetate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Maleylacetoacetate Isomerase (MAAI/GSTZ)-Deficient Mice Reveal a Glutathione-Dependent Nonenzymatic Bypass in Tyrosine Catabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of S-(1,2-dicarboxyethyl) glutathione and S-(1,2-dicarboxyethyl) cysteine on the stimulus-induced superoxide generation and tyrosyl phosphorylation of proteins in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Protective effect of this compound, an intrinsic tripeptide in liver, heart and lens, and its esters on acetaminophen-induced hepatotoxicity in rats [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanism of protection by this compound triester against acetaminophen-induced hepatotoxicity in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure of a glutathione conjugate bound to the active site of aldose reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

S-(1,2-Dicarboxyethyl)glutathione: A Technical Guide to its Mechanism of Action in Redox Homeostasis

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-(1,2-Dicarboxyethyl)glutathione (DCEG) is an endogenous tripeptide derivative of glutathione (GSH) found in various mammalian tissues, including the liver, heart, and lens. Emerging research has highlighted its significant role in cellular redox homeostasis, not as a direct, potent antioxidant, but primarily through the modulation of endogenous antioxidant defense systems and specific signaling pathways. This technical guide provides an in-depth analysis of the core mechanisms of action of DCEG in maintaining redox balance, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways. The primary mechanism of DCEG's hepatoprotective effects involves its ability to upregulate the biosynthesis of glutathione, the cornerstone of the cell's antioxidant defense. Furthermore, DCEG exhibits nuanced control over reactive oxygen species (ROS) generation in immune cells and interacts with key enzymes involved in cellular signaling and metabolism. This document aims to provide a comprehensive resource for researchers and professionals in drug development interested in the therapeutic potential of DCEG and its derivatives.

Introduction

Cellular redox homeostasis is a delicate balance between the production of reactive oxygen species (ROS) and the capacity of the antioxidant defense systems to neutralize them. Disruptions in this equilibrium lead to oxidative stress, a condition implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Glutathione (GSH), a tripeptide of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells and a central player in redox homeostasis. This compound (DCEG) is a naturally occurring conjugate of GSH and L-malate. While structurally related to GSH, its mechanism of action in redox homeostasis is distinct and multifaceted, extending beyond simple radical scavenging. This guide will explore the synthesis of DCEG, its indirect antioxidant effects through the potentiation of GSH synthesis, its modulatory role in ROS production, and its interaction with other signaling molecules.

Biosynthesis of this compound

DCEG is enzymatically synthesized from reduced glutathione (GSH) and L-malate. This reaction is catalyzed by a specific DCEG-synthesizing enzyme, which has been identified and partially purified from rat liver and baker's yeast.

Key characteristics of the DCEG-synthesizing enzyme:

-

Substrates: GSH and L-malate.[1]

-

Tissue Distribution of Activity (in rats): Highest in the liver, with detectable levels in the heart and lens. It is not detected in the spleen, kidney, cerebrum, or cerebellum.[1]

-

Subcellular Localization: Primarily located in the cytosolic fraction of liver cells.[1]

-

Enzyme Properties (from rat liver):

-

Enzyme Properties (from baker's yeast):

It is important to note that the DCEG-synthesizing enzyme does not exhibit activity towards common substrates of glutathione S-transferases, indicating it is a distinct enzyme.[1]

Core Mechanisms of Action in Redox Homeostasis

The primary role of DCEG in redox homeostasis appears to be indirect, primarily by augmenting the cellular pool of GSH. However, it also demonstrates direct modulatory effects on ROS-producing enzymes and interacts with other signaling proteins.

Upregulation of Glutathione Biosynthesis

A pivotal mechanism by which DCEG contributes to redox homeostasis is by enhancing the de novo synthesis of GSH. Studies utilizing a triester derivative of DCEG, which exhibits greater cell permeability, have shown that intracellularly formed DCEG activates γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in GSH biosynthesis.[3]

-

Mechanism: The triester of DCEG, being more lipophilic, efficiently crosses the cell membrane.[3] Intracellularly, it is hydrolyzed to release DCEG.[3] This liberated DCEG then allosterically activates γ-GCS, leading to an increased rate of GSH synthesis.[3] This, in turn, elevates the total intracellular GSH concentration, thereby bolstering the cell's antioxidant capacity.

This indirect mechanism is crucial for its protective effects against xenobiotic-induced hepatotoxicity, such as that caused by acetaminophen. By increasing the availability of GSH, DCEG enhances the capacity for detoxification of reactive metabolites.

Modulation of Superoxide Generation in Neutrophils

DCEG exhibits a complex, stimulus-dependent modulatory effect on the generation of superoxide (O₂⁻) by NADPH oxidase in human neutrophils. This indicates a role for DCEG in regulating the inflammatory response and the associated oxidative burst.

-

Enhancement of fMLP-induced Superoxide Generation: When neutrophils are stimulated with N-formyl-methionyl-leucyl-phenylalanine (fMLP), pre-incubation with DCEG leads to a concentration-dependent enhancement of O₂⁻ production.

-

Suppression of Arachidonic Acid-induced Superoxide Generation: In contrast, DCEG markedly suppresses O₂⁻ generation induced by arachidonic acid in a concentration-dependent manner.

-

No Effect on PMA-induced Superoxide Generation: DCEG does not affect O₂⁻ production when stimulated by phorbol 12-myristate 13-acetate (PMA).

This differential regulation suggests that DCEG interacts with specific components of the signal transduction pathways upstream of NADPH oxidase activation, rather than directly with the enzyme complex itself in all contexts.

Interaction with Aldose Reductase

DCEG has been shown to bind to the active site of aldose reductase, an enzyme implicated in the pathogenesis of diabetic complications and a key regulator of cellular signaling. The crystal structure of the human aldose reductase holoenzyme in complex with DCEG reveals specific interactions.

-

Binding Site: The distal carboxylate group of the dicarboxyethyl moiety of DCEG interacts with the conserved anion binding site residues Tyr48, His110, and Trp111 of aldose reductase.[3]

-

Conformation: The glutathione backbone of the bound DCEG adopts a low-energy Y-shaped conformation.[3]

-

Significance: Aldose reductase catalyzes the reduction of glutathione conjugates of unsaturated aldehydes with high efficiency. The binding of DCEG to its active site suggests that DCEG and its metabolites could modulate the activity of this enzyme, thereby influencing signaling pathways that are regulated by aldehyde metabolism.

Regulation of Tyrosine Phosphorylation

In human neutrophils, DCEG has been observed to enhance the tyrosyl phosphorylation of several proteins (80.0 kDa, 60.0 kDa, and 45.0 kDa). The enhancement of fMLP-induced superoxide generation by DCEG parallels this increase in tyrosine phosphorylation, and both effects are suppressed by the tyrosine kinase inhibitor genistein. This suggests that DCEG's modulatory effects on neutrophil function are, at least in part, mediated through the regulation of tyrosine phosphorylation-dependent signaling pathways.

Signaling Pathways

Based on the available evidence, the following signaling pathways and logical relationships involving DCEG can be proposed.

Indirect Nrf2 Activation via GSH Synthesis

While direct evidence for DCEG activating the Nrf2-Keap1 pathway is lacking, a plausible indirect mechanism can be postulated. The Nrf2 pathway is a master regulator of the antioxidant response, and its activation is known to be influenced by the cellular GSH status. Specifically, an increased GSH pool can lead to the S-glutathionylation of Keap1, the negative regulator of Nrf2, which results in Nrf2 release, nuclear translocation, and subsequent transcription of antioxidant response element (ARE)-driven genes.

Modulation of Neutrophil Superoxide Production

The differential effects of DCEG on superoxide production in neutrophils stimulated by different agonists can be visualized as a workflow.

Quantitative Data

The following tables summarize the available quantitative data on the effects of this compound and its derivatives.

Table 1: Effects of DCEG Triester on GSH Levels and γ-GCS Activity in Rat Hepatocytes [3]

| Parameter | Treatment | Concentration | Time (h) | Fold Change |

| GSH Level | DCEG Triester | 0.5 mM | 24 | 2.1 |

| γ-GCS Activity | DCEG Triester | 1.0 mM | 24 | 1.4 |

Table 2: Effects of DCEG on Stimulus-Induced Superoxide Generation in Human Neutrophils

| Stimulus | DCEG Effect | Nature of Effect |

| fMLP | Enhancement | Concentration-dependent |

| Arachidonic Acid | Suppression | Concentration-dependent |

| PMA | No Effect | - |

Table 3: Tissue Distribution of DCEG in Rats [1]

| Tissue | Concentration (nmol/g tissue) |

| Lens | 119 |

| Liver | 71.6 |

| Heart | 27.4 |

| Spleen | Not Detected |

| Kidney | Not Detected |

| Cerebrum | Not Detected |

| Cerebellum | Not Detected |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments cited in this guide.

Measurement of γ-Glutamylcysteine Synthetase (γ-GCS) Activity

This protocol is based on the methodology used to assess the effect of DCEG on γ-GCS activity.[3]

-

Preparation of Cell Lysate:

-

Culture rat hepatocytes to confluence.

-

Treat cells with DCEG triester at the desired concentration and for the specified duration.

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Harvest cells and homogenize in a lysis buffer containing protease inhibitors.

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (cytosolic fraction) for the enzyme assay.

-

-

Enzyme Assay:

-

The reaction mixture contains:

-

100 mM Tris-HCl buffer (pH 8.0)

-

150 mM KCl

-

20 mM MgCl₂

-

2 mM Dithiothreitol (DTT)

-

10 mM L-glutamate

-

2 mM L-α-aminobutyrate

-

10 mM ATP

-

Cell lysate (containing the enzyme)

-

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding L-cysteine to a final concentration of 2 mM.

-

Incubate at 37°C for 20 minutes.

-

Stop the reaction by adding an equal volume of 10% trichloroacetic acid (TCA).

-

Centrifuge to pellet the precipitated protein.

-

-

Quantification of γ-Glutamylcysteine (γ-GC):

-

The product of the reaction, γ-GC, is quantified by high-performance liquid chromatography (HPLC) with electrochemical detection, as this provides high sensitivity and specificity for the thiol-containing product.

-

Measurement of Superoxide Generation in Neutrophils

This protocol is based on the methods used to study the effect of DCEG on superoxide production in human neutrophils.

-

Isolation of Human Neutrophils:

-

Collect venous blood from healthy donors in heparinized tubes.

-

Isolate neutrophils by dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.

-

Lyse contaminating erythrocytes by hypotonic shock.

-

Resuspend the purified neutrophils in a suitable buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺).

-

-

Pre-incubation with DCEG:

-

Incubate the isolated neutrophils with various concentrations of DCEG at 37°C for a specified time (e.g., 15 minutes).

-

-

Measurement of Superoxide Generation:

-

Superoxide production can be measured using the lucigenin-dependent chemiluminescence assay.

-

Add lucigenin to the neutrophil suspension.

-

Place the samples in a luminometer.

-

Inject the stimulus (fMLP, arachidonic acid, or PMA) to initiate the reaction.

-

Record the chemiluminescence signal over time. The peak chemiluminescence is proportional to the rate of superoxide generation.

-

Alternatively, the superoxide dismutase (SOD)-inhibitable reduction of cytochrome c can be used, where the change in absorbance at 550 nm is monitored.

-

HPLC Determination of DCEG in Tissues

This protocol is adapted from the methodology for quantifying DCEG in rat tissues.[1]

-

Tissue Homogenization:

-

Excise tissues and immediately freeze in liquid nitrogen.

-

Homogenize the frozen tissue in a suitable volume of ice-cold 5% TCA.

-

Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

-

Collect the supernatant.

-

-

Sample Preparation:

-

Wash the supernatant with diethyl ether to remove TCA.

-

Adjust the pH of the aqueous phase to approximately 2.5 with HCl.

-

Filter the sample through a 0.45 µm filter.

-

-

HPLC Analysis:

-

Column: A reverse-phase C18 column (e.g., ODS-80Ts).

-

Mobile Phase: A gradient of methanol in a phosphate buffer (e.g., 0.1 M sodium phosphate, pH 2.5).

-

Detection: UV detection at 210 nm.

-

Quantification: Use a standard curve prepared with purified DCEG.

-

Conclusion and Future Directions

This compound is a fascinating endogenous molecule with a nuanced role in redox homeostasis. Its primary mechanism of action is not as a direct scavenger of reactive oxygen species, but rather as a modulator of the cell's intrinsic antioxidant machinery and signaling pathways. The ability of DCEG to upregulate the synthesis of glutathione, the master antioxidant, positions it as a potentially valuable therapeutic agent for conditions associated with oxidative stress and glutathione depletion. Its differential effects on superoxide production in neutrophils and its interaction with aldose reductase highlight its capacity to fine-tune inflammatory and metabolic signaling.

Future research should focus on several key areas:

-

Direct Antioxidant Capacity: While the indirect mechanisms are significant, a thorough investigation of the direct reactivity of DCEG with various ROS and reactive nitrogen species (RNS) is warranted to complete our understanding of its antioxidant profile.

-

GSH/GSSG Ratio: Studies are needed to directly quantify the effect of DCEG on the intracellular GSH/GSSG ratio, a critical indicator of the cellular redox state.

-

Nrf2-Keap1 Pathway: Elucidating the direct or indirect effects of DCEG on the Nrf2-Keap1 signaling pathway will be crucial for understanding its regulation of the broader antioxidant response.

-

In Vivo Efficacy: Further preclinical and clinical studies are necessary to evaluate the therapeutic efficacy of DCEG and its more bioavailable derivatives in various disease models characterized by oxidative stress.

References

- 1. Redox regulation of signal transduction: tyrosine phosphorylation and calcium influx - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetic and structural characterization of the glutathione-binding site of aldose reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure of a glutathione conjugate bound to the active site of aldose reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary studies on the therapeutic potential of S-(1,2-Dicarboxyethyl)glutathione.

A Technical Guide to the Therapeutic Potential of S-(1,2-Dicarboxyethyl)glutathione

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the current understanding of this compound (DCEG), a synthetic glutathione derivative with significant therapeutic potential, primarily as an inhibitor of the glyoxalase system. This guide delves into its mechanism of action, preclinical efficacy, and the experimental methodologies used to evaluate its effects.

Introduction to this compound

This compound (DCEG) is a conjugate of glutathione (GSH) and diethyl maleate. It has been identified as a potent competitive inhibitor of Glyoxalase I (Glo1), a key enzyme in the detoxification of methylglyoxal (MG), a cytotoxic byproduct of glycolysis. The accumulation of MG due to Glo1 inhibition leads to increased cellular stress and apoptosis, making Glo1 a promising target for anticancer therapy. The structure of DCEG mimics the hemithioacetal intermediate formed between glutathione and methylglyoxal, which is the natural substrate of Glo1.

Mechanism of Action: Glyoxalase I Inhibition

The primary mechanism through which DCEG exerts its cytotoxic effects is the competitive inhibition of Glyoxalase I. This inhibition leads to an intracellular accumulation of the toxic metabolite methylglyoxal, which can induce apoptosis through various pathways, including the generation of reactive oxygen species (ROS) and the activation of caspase cascades.

Below is a diagram illustrating the proposed signaling pathway following Glo1 inhibition by DCEG.

The Cellular Enzymology of S-(1,2-Dicarboxyethyl)glutathione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-(1,2-dicarboxyethyl)glutathione (DCEG) is an endogenous tripeptide found in various mammalian tissues, playing a role in several physiological processes. This technical guide provides a comprehensive overview of the known interactions between DCEG and key cellular enzymes. It summarizes the current state of research on its biosynthesis, its role in modulating glutathione metabolism, and its direct binding to other metabolic enzymes. This document consolidates quantitative data from published studies, details relevant experimental methodologies, and presents signaling pathways and molecular interactions through structured diagrams to facilitate a deeper understanding of the cellular functions of DCEG.

Biosynthesis of this compound

This compound is synthesized enzymatically from L-malate and reduced glutathione (GSH). This reaction is catalyzed by a specific this compound synthetase, an enzyme distinct from the canonical glutathione S-transferases (GSTs)[1].

This compound Synthetase

The DCEG-synthesizing enzyme has been identified and partially purified from both rat liver and baker's yeast[1][2][3][4]. In rats, the highest activity is found in the liver cytosol[1][2]. The enzyme from rat liver is a monomeric protein with an estimated molecular mass of 53 kDa[1][2]. The yeast enzyme exhibits similar characteristics, with a molecular mass of approximately 49 kDa[3][4].

The kinetic parameters for the DCEG-synthesizing enzyme have been determined for its substrates, L-malate and GSH.

| Enzyme Source | Substrate | Km (mM) | Reference |

| Rat Liver | L-Malate | 4.0 | [1][2] |

| Rat Liver | GSH | 2.3 | [1][2] |

| Saccharomyces cerevisiae (Baker's Yeast) | L-Malate | 2.2 | [3][4] |

| Saccharomyces cerevisiae (Baker's Yeast) | GSH | 1.4 | [3][4] |

Experimental Protocols

A partial purification of the DCEG-synthesizing enzyme from the cytosolic fraction of rat liver can be achieved through a series of chromatographic steps[1][2]:

-

Homogenization and Centrifugation: Liver tissue is homogenized in a suitable buffer, followed by ultracentrifugation to separate the cytosolic fraction.

-

Ammonium Sulfate Fractionation: The cytosolic extract is subjected to precipitation with ammonium sulfate.

-

Phenyl Superose Chromatography: The partially purified protein is loaded onto a Phenyl Superose column for hydrophobic interaction chromatography.

-

Hydroxyapatite Chromatography: Further separation is achieved using a hydroxyapatite column.

-

Gel Filtration: The final purification step involves size exclusion chromatography to isolate the enzyme.

The activity of the DCEG-synthesizing enzyme can be determined by measuring the formation of DCEG over time.

-

Reaction Mixture: A typical reaction mixture contains L-malate, GSH, and the enzyme preparation in a suitable buffer (e.g., Tris-HCl, pH 7.5).

-

Incubation: The reaction is initiated by the addition of the enzyme and incubated at 37°C.

-

Termination and Sample Preparation: The reaction is stopped, and proteins are precipitated (e.g., with metaphosphoric acid). The supernatant is collected for analysis.

-

Quantification of DCEG: The amount of synthesized DCEG is quantified using High-Performance Liquid Chromatography (HPLC) with UV detection[1][2]. A reversed-phase C18 column can be used with a mobile phase such as a mixture of water, acetonitrile, and a buffering agent like sulfuric acid, with detection at 200-215 nm[5][6].

Visualization of DCEG Synthesis

Interaction with Enzymes of Glutathione Metabolism

DCEG has been shown to influence the activity of enzymes involved in the biosynthesis of glutathione.

γ-Glutamylcysteine Synthetase (γ-GCS)

γ-Glutamylcysteine synthetase is the rate-limiting enzyme in glutathione biosynthesis. While DCEG itself has not been shown to directly interact with γ-GCS in a purified system, its triester derivative has been observed to increase intracellular GSH levels by activating this enzyme[7]. The lipophilic triester of DCEG can more readily cross cell membranes, after which it is hydrolyzed to DCEG. The resulting intracellular DCEG then leads to an increase in γ-GCS activity[7].

| Compound | Enzyme | Effect | Fold Activation | Concentration | Reference |

| This compound | γ-Glutamylcysteine Synthetase | Activation | 1.4 | Not specified (in rat liver homogenate) | [7] |

| This compound triester | γ-Glutamylcysteine Synthetase | Indirect Activation | 1.4 | 1.0 mM (in rat hepatocytes) | [7] |

Experimental Protocols

The activity of γ-GCS can be measured by monitoring the formation of γ-glutamylcysteine.

-

Cell Culture and Treatment: Rat hepatocytes can be cultured and treated with the triester of DCEG.

-

Cell Lysis: After treatment, cells are harvested and lysed to prepare a cell-free extract.

-

Enzyme Assay: The γ-GCS activity in the cell lysate is assayed by incubating it with its substrates, L-glutamate and L-cysteine, in the presence of ATP.

-

Product Quantification: The formation of γ-glutamylcysteine can be quantified by HPLC analysis.

Visualization of the Proposed Mechanism of γ-GCS Activation

Direct Interaction with Other Cellular Enzymes

Aldose Reductase

Aldose reductase is an enzyme of the polyol pathway that has been implicated in diabetic complications. It is known to reduce various aldehydes, including those conjugated to glutathione. A significant finding is the determination of the X-ray crystal structure of human aldose reductase in a complex with DCEG, providing definitive evidence of a direct interaction[8].

The crystal structure reveals that the dicarboxyethyl moiety of DCEG binds to the anion-binding site of aldose reductase, with the distal carboxylate group interacting with key residues Tyr48, His110, and Trp111[8]. The glutathione portion of DCEG adopts a Y-shaped conformation, and its C-terminal carboxylate forms hydrogen bonds with Leu301 and Ser302[8]. The remaining interactions are largely hydrophobic[8]. While this structural data confirms binding, specific quantitative binding affinity data (e.g., Kd or Ki) for DCEG with aldose reductase are not available in the cited literature.

| Enzyme | Interacting Molecule | Type of Interaction | Key Interacting Residues | Reference |

| Human Aldose Reductase | This compound | Direct Binding (Substrate Analogue) | Tyr48, His110, Trp111, Leu301, Ser302 | [8] |

Glyoxalase System (Glyoxalase I and Glyoxalase II)

The glyoxalase system, comprising glyoxalase I and glyoxalase II, is crucial for the detoxification of methylglyoxal, a toxic byproduct of metabolism. While various S-substituted glutathione derivatives are known to be inhibitors or substrates of these enzymes, there is currently no published data detailing the direct interaction (inhibition or substrate activity) of this compound with either glyoxalase I or glyoxalase II.

Glutathione S-Transferases (GSTs)

Glutathione S-transferases are a major family of detoxification enzymes that catalyze the conjugation of glutathione to a wide range of xenobiotic and endogenous electrophiles. The enzyme responsible for synthesizing DCEG from L-malate and GSH has been shown to be distinct from previously characterized GSTs, as it does not utilize typical GST substrates[1][2]. There is no direct evidence to suggest that DCEG acts as a significant inhibitor or substrate for the major GST isoenzymes.

γ-Glutamyltranspeptidase (γ-GT)

γ-Glutamyltranspeptidase is a membrane-bound enzyme that plays a key role in glutathione catabolism by cleaving the γ-glutamyl bond. While γ-GT is known to process various glutathione S-conjugates, specific kinetic data on its interaction with this compound as a substrate or inhibitor are not available in the current literature.

Visualization of DCEG Binding to Aldose Reductase

Other Reported Cellular Effects

This compound has been reported to exhibit several physiological activities, although the direct enzymatic targets underlying these effects are not fully elucidated. These activities include:

-

Anti-inflammatory effects [9]

-

Inhibition of histamine release from mast cells [9]

-

Antianaphylactic effects [9]

-

Inhibition of platelet aggregation [10]

Further research is required to identify the specific enzyme interactions responsible for these observed biological activities.

Conclusion

This compound is an intriguing endogenous molecule with a defined biosynthetic pathway and established interactions with key cellular enzymes. Its synthesis is catalyzed by a unique synthetase, and it plays a role in regulating glutathione homeostasis through the activation of γ-GCS. The structural confirmation of its binding to aldose reductase opens avenues for further investigation into its role in the polyol pathway and related pathologies. While its interactions with other major glutathione-related enzymes like the glyoxalases and GSTs remain to be characterized, the known enzymatic interactions of DCEG highlight its importance in cellular metabolism and signaling. This guide provides a foundation for researchers and professionals in drug development to explore the therapeutic potential of modulating DCEG levels and its enzymatic interactions.

References

- 1. This compound and activity for its synthesis in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of glutathione S-transferase in rat hepatocytes by a glycine-tetrazole modified S-alkyl-GSH analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. resources.amsbio.com [resources.amsbio.com]

- 4. This compound in yeast: partial purification of its synthesizing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. HPLC Method for Analysis of Glutathione reduced (GSH) on Primesep 100 Column | SIELC Technologies [sielc.com]

- 6. Assay for quantitative determination of glutathione and glutathione disulfide levels using enzymatic recycling method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolic Shades of S-D-Lactoylglutathione - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure of a glutathione conjugate bound to the active site of aldose reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Physiological activities of this compound as an intrinsic tripeptide present in liver, heart and lens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Effect of S-(1,2-dicarboxyethyl) glutathione and S-(1,2-dicarboxyethyl) cysteine on the stimulus-induced superoxide generation and tyrosyl phosphorylation of proteins in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

S-(1,2-Dicarboxyethyl)glutathione: An In-depth Technical Guide on its Anti-Platelet Aggregation Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-(1,2-Dicarboxyethyl)glutathione (DCE-GS) is a naturally occurring tripeptide found in various tissues, including the liver, lens, and heart.[1] Emerging research has identified its potent inhibitory effects on platelet aggregation, suggesting its potential as a therapeutic agent in the prevention and treatment of thrombotic diseases. This technical guide provides a comprehensive overview of the current understanding of DCE-GS's effects on platelet function, including a summary of quantitative data, detailed experimental protocols, and a visualization of the proposed signaling pathways.

Quantitative Data on the Inhibition of Platelet Function

DCE-GS has been shown to significantly inhibit several key markers of platelet activation and aggregation. The available quantitative data from in vitro studies using human platelets are summarized in the table below.

| Parameter Measured | Agonist | DCE-GS Concentration | % Inhibition / % Increase | Reference |

| ATP Release | Collagen | 1.3 mM | 77.4 ± 4.3% Inhibition | [1] |

| Serotonin Release | Collagen | 1.3 mM | 78.7 ± 6.3% Inhibition | [1] |

| Thromboxane B2 (TXB2) Formation | Not Specified | 1.5 mM | 79.6 ± 4.1% Inhibition | [1] |

| Cyclic AMP (cAMP) Level | None (Basal) | 2 mM (10 min incubation) | 204 ± 28% Increase | [1] |

| Adenylate Cyclase Activity | None (Basal) | 2 mM (10 min incubation) | 211 ± 11.7% Increase | [1] |

Note: While specific IC50 values for this compound are not available in the reviewed literature, studies on the related compound, reduced glutathione (GSH), have reported IC50 values for the inhibition of ADP-induced platelet aggregation to be in the millimolar range. However, it is important to note that DCE-GS and GSH are distinct molecules, and their potencies may differ.

Mechanism of Action

The primary mechanism underlying the anti-platelet effects of this compound is its ability to increase intracellular cyclic AMP (cAMP) levels.[1] Elevated cAMP is a well-established inhibitor of platelet activation. DCE-GS achieves this by enhancing the activity of adenylate cyclase, the enzyme responsible for synthesizing cAMP from ATP.[1]

The inhibitory effects of DCE-GS are particularly potent against the secondary wave of aggregation induced by agonists such as ADP and thrombin.[2] It also strongly inhibits aggregation induced by arachidonic acid, which is a precursor for the pro-aggregatory molecule thromboxane A2 (TXA2).[2] The significant inhibition of thromboxane B2 (a stable metabolite of TXA2) formation further supports this.[1] Interestingly, DCE-GS does not inhibit platelet aggregation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA), a direct activator of Protein Kinase C (PKC), suggesting that its mechanism of action is upstream of PKC activation.[2]

The precise molecular target of DCE-GS that leads to the activation of adenylate cyclase has not been fully elucidated. It is hypothesized that it may interact with a stimulatory G-protein coupled receptor (GPCR) or modulate other regulatory proteins involved in cAMP signaling.

Signaling Pathways

The following diagram illustrates the proposed signaling pathway for the inhibitory effect of this compound on platelet aggregation.

Caption: Proposed signaling pathway of this compound in platelets.

Experimental Protocols

The following are generalized protocols based on the methodologies cited in the literature for studying the effects of this compound on platelet aggregation.

Preparation of Platelet-Rich Plasma (PRP)

-

Blood Collection: Whole blood is drawn from healthy human donors into tubes containing an anticoagulant, typically 3.8% sodium citrate (9 parts blood to 1 part citrate).

-

Centrifugation: The blood is centrifuged at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to separate the platelet-rich plasma from red and white blood cells.

-

PRP Collection: The supernatant, which is the PRP, is carefully collected.

-

Platelet Count Adjustment: The platelet count in the PRP is adjusted, if necessary, using platelet-poor plasma (PPP), which is obtained by a second, high-speed centrifugation of the remaining blood.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This is a common method for measuring platelet aggregation.

-

Instrumentation: A platelet aggregometer is used, which measures changes in light transmission through a suspension of PRP.

-

Procedure: a. A sample of PRP is placed in a cuvette with a stir bar and warmed to 37°C. b. A baseline light transmission is established. c. This compound or a vehicle control is added to the PRP and incubated for a specified period. d. A platelet agonist (e.g., collagen, ADP, thrombin, or arachidonic acid) is added to induce aggregation. e. The change in light transmission is recorded over time as the platelets aggregate. The extent of aggregation is quantified as the maximum percentage change in light transmission.